Glycyl-L-glutamine

Vue d'ensemble

Description

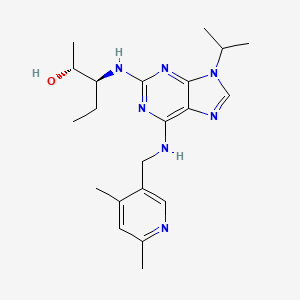

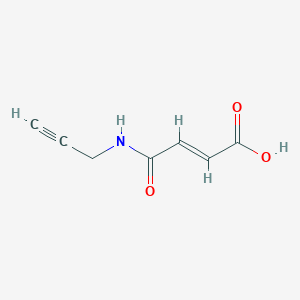

Glycylglutamine is a dipeptide composed of glycine and glutamine. It is commonly used in amino acid solutions for parenteral nutrition, providing essential nutrients to patients who cannot consume food orally . The compound has a molecular formula of C7H13N3O4 and a molecular weight of 203.198 g/mol .

Applications De Recherche Scientifique

Glycylglutamine has a wide range of applications in scientific research:

Chemistry: Used as a model compound in peptide synthesis and studies of peptide bond formation.

Biology: Investigated for its role in cellular metabolism and protein synthesis.

Industry: Employed in the food industry to enhance the flavor and functional properties of proteins.

Mécanisme D'action

The mechanism of action of glycylglutamine involves its hydrolysis into glycine and glutamine, which are then utilized in various metabolic pathways. Glutamine serves as a nitrogen transporter and an energy source for cells, while glycine is involved in protein synthesis and neurotransmission .

Similar Compounds:

Glycyl-L-alanine: Another dipeptide with similar properties but different amino acid composition.

Glycyl-L-tyrosine: Used in similar applications but has distinct biochemical properties.

Uniqueness: Glycylglutamine is unique due to its stability and solubility, making it suitable for parenteral nutrition. Its ability to provide both glycine and glutamine makes it a valuable compound in medical and nutritional applications .

Safety and Hazards

Orientations Futures

Glycyl-l-glutamine is used in cell culture media at higher concentrations than other amino acids due to its important role in energy supply . It is also used as a substitute for glutamine in cell culture, where it affects substrate utilization and metabolism . Future research may focus on the use of this compound in biopharmaceutical production processes .

Analyse Biochimique

Biochemical Properties

Glycyl-l-glutamine interacts with various enzymes, proteins, and other biomolecules. This interaction plays a crucial role in biochemical reactions, particularly in the food industry, where l-glutamine glutaminases are applied to enhance the flavor of foods .

Cellular Effects

This compound has been shown to affect substrate utilization and metabolism in cells . It has been observed that higher cell yields are obtained when this dipeptide is used instead of glutamine . In addition, it has been found to decrease reperfusion damage and increase the time to ischemic contracture in isolated rat hearts .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. For instance, it is known to be involved in the deamidation of l-glutamine residues, a process catalyzed by glutaminases . This process involves the hydrolysis of amide bonds present in the lateral chain of amino acids glutamine and asparagine, which produces ammonia and the corresponding acidic and negatively charged amino acids glutamate and aspartate .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been observed that the concentrations of this dipeptide remain high due to lower peptidase affinity, which affects cell growth

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been observed that this compound produces different pharmacologic responses, such as stimulating a trophic response in cardiac myocytes

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it is predominantly synthesized from l-glutamate and ammonia by the largely cytosolic enzyme glutamine synthetase . Moreover, it is transformed to urea through the metabolic hepatic pathway and is excreted by the kidney .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is transported into cells by various transporters and preferentially metabolized to l-glutamate and ammonia by the mitochondrial enzyme glutaminase

Subcellular Localization

It is known that the enzymes that interact with this compound, such as glutaminase, are located in the mitochondria , suggesting that this compound may also be localized in this subcellular compartment.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Glycylglutamine can be synthesized through various methods. One common method involves the protection of the N-terminal of glycine with Boc acid anhydride to form N-(tert-butoxycarbonyl)-glycine. This intermediate is then condensed with L-glutamine using chloroformate through a mixed anhydride method. The final product is obtained by deprotection with trifluoroacetic acid and recrystallization .

Industrial Production Methods: In industrial settings, glycylglutamine is produced by mixing glutamine with a carbonate water solution. This mixture provides a stable weak alkali environment for the low-temperature addition of phthalimide acetyl chloride. The resulting product is then hydrazinolyzed with excessive hydrazine hydrate to obtain glycylglutamine .

Analyse Des Réactions Chimiques

Types of Reactions: Glycylglutamine undergoes various chemical reactions, including hydrolysis and deamidation. Hydrolysis of glycylglutamine results in the formation of glycine and glutamine. Deamidation involves the cleavage of the gamma-amido bond of glutamine residues, producing ammonia and glutamate .

Common Reagents and Conditions:

Hydrolysis: Typically performed under acidic or basic conditions.

Deamidation: Catalyzed by enzymes such as glutaminases or by chemical treatment with acids or alkalis.

Major Products:

Hydrolysis: Glycine and glutamine.

Deamidation: Ammonia and glutamate.

Propriétés

IUPAC Name |

(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O4/c8-3-6(12)10-4(7(13)14)1-2-5(9)11/h4H,1-3,8H2,(H2,9,11)(H,10,12)(H,13,14)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMUAGGSDZXTHX-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N)[C@@H](C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20156917 | |

| Record name | Glycylglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13115-71-4 | |

| Record name | Glycyl-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13115-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycylglutamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013115714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycylglutamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15990 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glycylglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-5-amino-2-[(aminoacetyl)amino]-5-oxopentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCYL-GLUTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7125Z98HT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Glycyl-L-Glutamine and what is its known biological relevance?

A1: this compound (or β-endorphin-(30-31)) is a dipeptide naturally occurring in the body. It's formed through post-translational processing of the larger peptide hormone, β-endorphin. [, ] This dipeptide is found in significant quantities in the brainstem, pituitary, and various peripheral tissues. [] While its exact physiological functions are still being investigated, research suggests a role as a neuromodulator in the brain and potentially as a circulating hormone in the periphery. []

Q2: How does this compound interact with β-endorphin's effects on the cardiovascular system?

A2: this compound demonstrates an antagonistic effect on some of the cardiovascular actions of β-endorphin. Studies show that it can inhibit the hypotension (drop in blood pressure) and respiratory depression induced by centrally administered β-endorphin. [, ] Notably, it doesn't appear to affect β-endorphin's analgesic (pain-relieving) properties. [] This suggests a specific modulatory role within the complex network of opioid peptide signaling.

Q3: Does this compound itself directly influence blood pressure or heart rate?

A3: Research indicates that when administered alone, this compound (even at relatively high doses) doesn't produce significant changes in blood pressure or heart rate in normotensive rats. [, ] This supports the idea that its primary role may be in modulating the effects of other signaling molecules, such as β-endorphin, rather than directly influencing cardiovascular parameters.

Q4: What protective role does this compound play in myocardial ischemia-reperfusion injury?

A4: Studies using isolated rat hearts subjected to ischemia-reperfusion injury demonstrated that this compound exerts a protective effect. [] It helps maintain left ventricular function, evidenced by improved left ventricular developed pressure (LVDP) and the rate of pressure change (±dp/dtmax). [] Additionally, it reduces myocardial damage markers like lactate dehydrogenase (LDH) and creatine kinase (CK) in the coronary effluent. [] These findings point towards a potential therapeutic benefit of this compound in mitigating heart injury following ischemic events.

Q5: Does this compound impact the outcome of hemorrhagic hypotension?

A5: Yes, this compound has demonstrated a protective role against hemorrhagic hypotension. In studies with conscious rats, pretreatment with this compound effectively attenuated the fall in blood pressure induced by hemorrhage. [] This effect appears to be dose-dependent and suggests a potential role for this compound in managing critical blood loss situations.

Q6: How does this compound potentially interact with plasma to exert its neurotrophic effect?

A7: Studies investigating this compound's neurotrophic actions revealed that its direct infusion into the right superior cervical ganglion (SCG) of cats didn't produce the expected enzyme maintenance observed in the contralateral (left) SCG. [, ] This observation led to the hypothesis that this compound might require a slow interaction or binding with a plasma component to effectively penetrate ganglion cells and exert its neurotrophic influence. []

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C7H13N3O4. Its molecular weight is 203.20 g/mol.

Q8: What is the crystal structure of this compound?

A9: this compound monohydrate crystallizes in a monoclinic system with the following lattice parameters: a = 0.6914 nm, b = 0.7378 nm, c = 1.0005 nm, β = 194.1°. [] The crystal structure reveals a dimeric configuration with unidentate coordination. [] The bismuth atom and three chlorine atoms lie in the same plane within the complex. []

Q9: What spectroscopic techniques provide insights into this compound's structure?

A9: Several spectroscopic methods are valuable for analyzing this compound:

- Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional groups present in the molecule, such as amide bonds, carboxylic acid groups, and amine groups. []

- Raman Spectroscopy: Complementary to IR, Raman spectroscopy provides additional information about molecular vibrations, particularly useful for studying amide bonds and skeletal vibrations. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers detailed insights into the structure, conformation, and dynamics of this compound in solution. []

- Electron Paramagnetic Resonance (EPR) Spectroscopy: While this compound itself doesn't exhibit an EPR signal, this technique is helpful for studying the effects of irradiation on the molecule. [, ] Studies have used EPR to characterize the radicals formed in this compound upon gamma-irradiation. [, ]

Q10: Is this compound chemically stable in aqueous solutions?

A11: this compound exhibits greater chemical stability in aqueous solutions compared to free L-glutamine. [] This enhanced stability makes it suitable for inclusion in parenteral nutrition formulations. []

Q11: How does the stability of this compound in parenteral nutrition formulations compare to L-glutamine?

A12: this compound demonstrates superior stability in parenteral nutrition solutions compared to L-glutamine. [] This enhanced stability is crucial for maintaining the quality and effectiveness of parenteral nutrition products during storage and administration.

A11: this compound is not generally considered a catalyst and doesn't possess inherent catalytic properties. Its applications primarily focus on its biological activity and potential therapeutic benefits.

Q12: Does the stereochemistry of this compound affect its biological activity?

A15: Yes, the stereochemistry of this compound plays a crucial role in its biological activity. While this compound exhibits inhibitory effects on β-endorphin-induced cardiorespiratory depression, its enantiomer, Glycyl-D-Glutamine, lacks this activity. [] This indicates that the specific three-dimensional arrangement of atoms within this compound is essential for its interaction with biological targets and subsequent effects.

Q13: How does cyclization of this compound influence its biological activity?

A16: Intriguingly, cyclization of this compound to form cyclo(this compound) maintains its biological activity comparable to the linear dipeptide. [] This suggests that the cyclic structure might mimic a bioactive conformation of the linear form, allowing it to interact similarly with its biological targets.

Q14: What are the challenges associated with the use of L-glutamine in parenteral nutrition?

A17: L-glutamine, while important for various metabolic functions, presents challenges in parenteral nutrition due to its low solubility in water (36 g/l at 20°C) and limited chemical stability in aqueous solutions (approximately 11 days at 22-24°C). [] These factors necessitate the exploration of alternative forms of glutamine, such as dipeptides, to overcome these limitations.

Q15: What are the advantages of using this compound over L-glutamine in parenteral nutrition?

A15: this compound offers several advantages over free L-glutamine in parenteral nutrition:

- Enhanced Solubility: this compound exhibits significantly higher solubility in water compared to L-glutamine, facilitating its incorporation into parenteral solutions at therapeutically relevant concentrations. []

- Improved Stability: this compound demonstrates superior chemical stability in aqueous solutions, ensuring the long-term integrity and efficacy of parenteral nutrition formulations. []

A15: Specific SHE (Safety, Health, and Environment) regulations surrounding this compound might vary depending on its intended use, geographical location, and relevant regulatory bodies.

Q16: What are the pharmacokinetic properties of this compound following intravenous administration?

A20: Studies in healthy human subjects indicate that intravenously administered this compound is efficiently utilized. [] Urinary excretion of the dipeptide is minimal (1-2% of the infused dose), suggesting effective metabolism within the body. [] Plasma concentrations of this compound during infusion reflect its plasma half-life, which is relatively long compared to other dipeptides like Glycyl-L-leucine and Glycyl-L-tyrosine. []

Q17: Does the structure of the amino acid in the C-terminal position affect dipeptide metabolism?

A21: Yes, the structure of the C-terminal amino acid significantly influences the metabolism of dipeptides. [] This is evident in the varying plasma half-lives observed for different Glycyl-dipeptides. [] Understanding these structure-metabolism relationships is crucial for designing and optimizing peptide-based therapeutics.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1671845.png)

![2-[[4-[2-[[5-[7-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2,4-dioxopyrimido[4,5-b]quinolin-10-yl]-2,3,4-trihydroxypentoxy]-hydroxyphosphoryl]oxypropanoylamino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1671854.png)